![molecular formula C12H15Cl2NOS B14416369 Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- CAS No. 81785-22-0](/img/structure/B14416369.png)
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a phenyl group, a chloroethylthio substituent, and an additional chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- typically involves multiple steps. One common method includes the reaction of N-phenylbutanamide with 2-chloroethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- involves its interaction with specific molecular targets. The chloroethylthio group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl group may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanamide, N-phenyl-: Lacks the chloroethylthio and additional chlorine substituents.
Butanamide, 3-chloro-N-phenyl-: Lacks the chloroethylthio substituent.
Butanamide, 4-[(2-chloroethyl)thio]-N-phenyl-: Lacks the additional chlorine atom.
Uniqueness
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is unique due to the presence of both the chloroethylthio group and the additional chlorine atom, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81785-22-0 |
|---|---|
Molekularformel |
C12H15Cl2NOS |
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
3-chloro-4-(2-chloroethylsulfanyl)-N-phenylbutanamide |
InChI |
InChI=1S/C12H15Cl2NOS/c13-6-7-17-9-10(14)8-12(16)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16) |
InChI-Schlüssel |
FVNRSCJPRHTSCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CC(CSCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


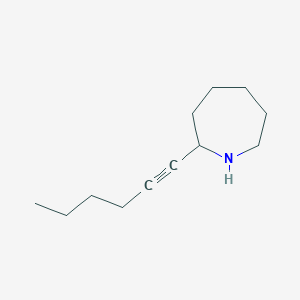
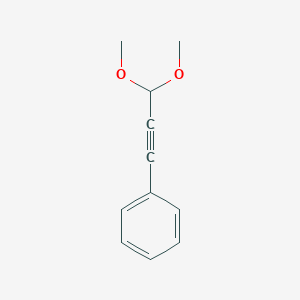
![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)

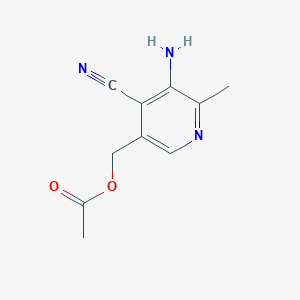
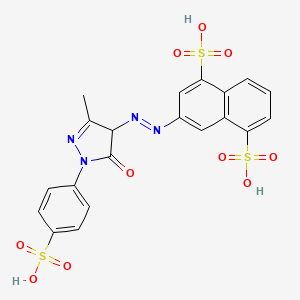
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
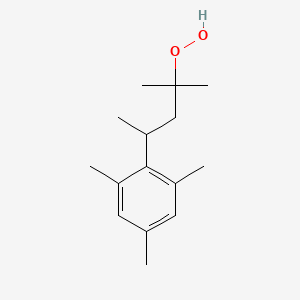
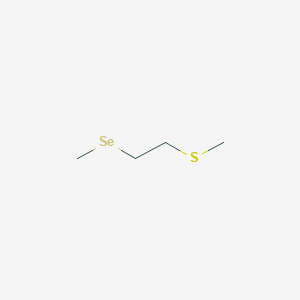
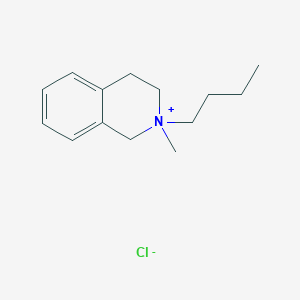
silane](/img/structure/B14416372.png)

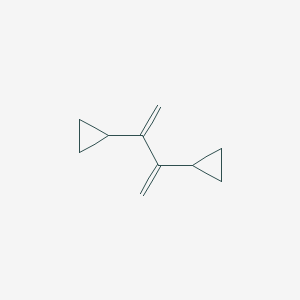
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
